molecular formula C19H23N3OS B7063612 N-[1-(3-prop-2-ynoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine

N-[1-(3-prop-2-ynoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine

Cat. No.: B7063612
M. Wt: 341.5 g/mol
InChI Key: XPXHINIGLMHMGB-UHFFFAOYSA-N
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Description

N-[1-(3-prop-2-ynoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine is a complex organic compound featuring a piperidine ring substituted with a thiazole group and a phenyl group linked via an ethyl chain

Properties

IUPAC Name

N-[1-(3-prop-2-ynoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-3-12-23-18-6-4-5-16(14-18)15(2)21-17-7-10-22(11-8-17)19-20-9-13-24-19/h1,4-6,9,13-15,17,21H,7-8,10-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXHINIGLMHMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OCC#C)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-prop-2-ynoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperidine Ring Formation: The piperidine ring is often constructed through cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Linking the Phenyl Group: The phenyl group with a prop-2-ynoxy substituent can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the thiazole-substituted piperidine with the phenyl group under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the piperidine nitrogen.

    Reduction: Reduction reactions can target the alkyne group in the prop-2-ynoxy substituent, converting it to an alkene or alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones if the thiazole ring is targeted.

    Reduction: Hydrogenated derivatives of the alkyne group.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Biological Research: The compound can be used to study receptor-ligand interactions, given its complex structure.

    Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The exact mechanism of action would depend on its specific application. Generally, compounds with thiazole and piperidine rings can interact with various biological targets, including enzymes and receptors. The phenyl group with the prop-2-ynoxy substituent may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-phenoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine: Similar structure but lacks the alkyne group.

    N-[1-(3-prop-2-ynoxyphenyl)ethyl]-1-(1,3-oxazol-2-yl)piperidin-4-amine: Similar but with an oxazole ring instead of a thiazole ring.

Uniqueness

The presence of the prop-2-ynoxy group and the combination of thiazole and piperidine rings make N-[1-(3-prop-2-ynoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine unique. This combination can potentially offer unique binding properties and biological activities not seen in similar compounds.

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